molecular formula C17H19FN2O3S B11132235 N-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-L-isoleucine

N-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-L-isoleucine

Cat. No.: B11132235
M. Wt: 350.4 g/mol
InChI Key: SUZFIBVUFQBKBH-BONVTDFDSA-N
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Description

2-{2-[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID is a complex organic compound featuring a thiazole ring, a fluorophenyl group, and an acetamido group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a thioamide with a haloketone under acidic conditions to form the thiazole ring . The fluorophenyl group is introduced via a nucleophilic substitution reaction, while the acetamido group is added through an acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be

Properties

Molecular Formula

C17H19FN2O3S

Molecular Weight

350.4 g/mol

IUPAC Name

(2S,3S)-2-[[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C17H19FN2O3S/c1-3-10(2)15(17(22)23)20-14(21)8-13-9-24-16(19-13)11-4-6-12(18)7-5-11/h4-7,9-10,15H,3,8H2,1-2H3,(H,20,21)(H,22,23)/t10-,15-/m0/s1

InChI Key

SUZFIBVUFQBKBH-BONVTDFDSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)F

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)F

Origin of Product

United States

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